molecular formula C20H26N2O8S3 B1254299 sirodesmin J

sirodesmin J

Cat. No. B1254299
M. Wt: 518.6 g/mol
InChI Key: YORDWFCXQCUPHI-OQIMMBKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

sirodesmin J is a natural product found in Leptosphaeria maculans with data available.

Scientific Research Applications

Biosynthesis and Gene Clustering

Sirodesmin PL, produced by the fungus Leptosphaeria maculans, is a phytotoxin associated with blackleg disease in canola. A cluster of genes responsible for sirodesmin biosynthesis has been identified, including a key gene encoding a non-ribosomal peptide synthetase essential for its production. All genes in the cluster are co-regulated with sirodesmin PL production. This cluster is also present in other fungi like Aspergillus fumigatus, responsible for producing gliotoxin, indicating a broader relevance of this gene cluster in the production of similar toxins (Gardiner et al., 2004).

Role in Pathogenicity

Sirodesmin PL's role in the pathogenicity of L. maculans was demonstrated by the reduced effectiveness of a sirodesmin-deficient mutant in colonizing plant stems. The study suggests that sirodesmin PL acts as a virulence factor in stem infections, with its biosynthesis intricately linked to the fungus's pathogenicity process (Elliott et al., 2007).

Regulation of Production

Research has shown that the production of sirodesmin PL is regulated by the cross-pathway control system in L. maculans. This regulation either directly or indirectly influences the pathway-specific transcription factor, demonstrating complex regulatory mechanisms behind sirodesmin biosynthesis (Elliott et al., 2011).

Impact on Agricultural Research

Studies on sirodesmin PL's effects on different Brassica accessions have provided insights into the correlation between resistance to P. lingam (blackleg disease) and insensitivity to sirodesmin PL. This research is crucial for developing disease-resistant plant varieties and understanding plant-pathogen interactions (Sjödin & Glimelius, 2004).

Comparative Analysis of Toxin Production

Comparative analysis of sirodesmin PL production among different fungal isolates has helped in understanding the diversity and chemical nature of phytotoxins. This is essential for studying the pathogenicity mechanisms of phytopathogenic fungi and developing strategies for disease management (Mitrović et al., 2012).

Enzymatic Processes in Biosynthesis

The enzyme SirD, identified in the gene cluster for sirodesmin PL biosynthesis, catalyzes the first pathway-specific step in its synthesis. Understanding this enzyme's role and mechanism provides deeper insights into the biosynthesis process of sirodesmin PL, highlighting potential targets for controlling toxin production (Kremer & Li, 2010).

Molecular Interactions with Host Plants

Research has investigated the interaction of sirodesmin PL with cruciferous and cereal species, revealing insights into how different plant species metabolize and respond to this toxin. This has implications for understanding plant defense mechanisms and developing crop varieties with enhanced resistance to fungal pathogens (Pedras & Khallaf, 2012).

properties

Molecular Formula

C20H26N2O8S3

Molecular Weight

518.6 g/mol

IUPAC Name

[(1R,3S,4S,5S,5'R,7R,10R)-3-hydroxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate

InChI

InChI=1S/C20H26N2O8S3/c1-9-16(3,4)12(25)18(30-9)6-11-17(28,13(18)29-10(2)24)7-19-14(26)21(5)20(8-23,32-33-31-19)15(27)22(11)19/h9,11,13,23,28H,6-8H2,1-5H3/t9-,11-,13+,17+,18-,19-,20-/m1/s1

InChI Key

YORDWFCXQCUPHI-OQIMMBKLSA-N

Isomeric SMILES

C[C@@H]1C(C(=O)[C@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(C[C@]45N3C(=O)[C@](N(C4=O)C)(SSS5)CO)O)(C)C

Canonical SMILES

CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(N(C4=O)C)(SSS5)CO)O)(C)C

synonyms

epipolythiopiperazine-2,5-dione
sirodesmin
sirodesmin A
sirodesmin B
sirodesmin C
sirodesmin D
sirodesmin E
sirodesmin F
sirodesmin G
sirodesmin H
sirodesmin J
TAN 1496 B
TAN-1496 B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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